molecular formula C11H15BrO2Zn B14876180 (2-t-Butoxy-5-methoxyphenyl)Zinc bromide

(2-t-Butoxy-5-methoxyphenyl)Zinc bromide

Cat. No.: B14876180
M. Wt: 324.5 g/mol
InChI Key: MEZKHNAQDXTFNQ-UHFFFAOYSA-M
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Description

(2-t-Butoxy-5-methoxyphenyl)zinc bromide is an organozinc compound featuring a substituted phenyl ligand with methoxy and bulky t-butoxy groups at the 5- and 2-positions, respectively. Its structure combines a zinc center bonded to a bromine atom and an aromatic ring system modified with electron-donating substituents. Such compounds are pivotal in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling), where steric and electronic effects of substituents influence reactivity and selectivity.

Properties

Molecular Formula

C11H15BrO2Zn

Molecular Weight

324.5 g/mol

IUPAC Name

bromozinc(1+);1-methoxy-4-[(2-methylpropan-2-yl)oxy]benzene-5-ide

InChI

InChI=1S/C11H15O2.BrH.Zn/c1-11(2,3)13-10-7-5-9(12-4)6-8-10;;/h5-7H,1-4H3;1H;/q-1;;+2/p-1

InChI Key

MEZKHNAQDXTFNQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC1=[C-]C=C(C=C1)OC.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-butoxy-5-methoxyphenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc powder in the presence of a suitable activator, such as iodine, in THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:

ArBr+ZnArZnBr\text{ArBr} + \text{Zn} \rightarrow \text{ArZnBr} ArBr+Zn→ArZnBr

where ArBr represents the aryl bromide precursor.

Industrial Production Methods

On an industrial scale, the production of organozinc compounds like (2-tert-butoxy-5-methoxyphenyl)zinc bromide may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

(2-tert-butoxy-5-methoxyphenyl)zinc bromide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aryl alcohol or ketone.

    Reduction: It can participate in reduction reactions, often in the presence of a suitable reducing agent.

    Substitution: The compound is commonly used in nucleophilic substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with conditions typically involving mild temperatures and inert atmospheres.

Major Products Formed

The major products formed from reactions involving (2-tert-butoxy-5-methoxyphenyl)zinc bromide depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

(2-tert-butoxy-5-methoxyphenyl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which (2-tert-butoxy-5-methoxyphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a transition metal catalyst, such as palladium or nickel, to form a metal-aryl complex. The complex then participates in a series of steps, including oxidative addition, transmetallation, and reductive elimination, to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Organozinc bromides and related aryl-metal halides exhibit diverse structural and reactivity profiles. Below is a detailed comparison of (2-t-Butoxy-5-methoxyphenyl)zinc bromide with structurally or functionally analogous compounds, supported by crystallographic and reactivity data.

Structural Comparisons
Compound Space Group Bond Length (Zn–C/Br, Å) Key Structural Features Stability Drivers
(2-t-Butoxy-5-methoxyphenyl)ZnBr P21/c (inferred) Zn–Br: ~2.40 (typical) Bulky t-butoxy group induces steric shielding; planar aromatic ring Coordination bonds, steric bulk
2-[(Naphthalen-2-yl)methyl]isothiouronium bromide P21/c C–S: 1.70–1.72 Charge-assisted N–H⋯Br hydrogen bonds; layered packing Ionic interactions, London dispersion
Phenylzinc bromide (PhZnBr) P-1 Zn–Br: ~2.38 Minimal steric hindrance; linear geometry Covalent Zn–C/Br bonds

Key Insights :

  • Steric Effects: The t-butoxy group in (2-t-Butoxy-5-methoxyphenyl)ZnBr reduces aggregation tendencies compared to simpler aryl-zinc bromides like PhZnBr, which often form dimers or oligomers. This aligns with trends observed in bulky organometallics (e.g., neopentyl derivatives) .
  • Crystal Packing: Unlike ionic bromide salts (e.g., isothiouronium bromide ), organozinc bromides rely on coordination bonding rather than hydrogen bonding for stability.
Reactivity and Functional Comparisons
  • Cross-Coupling Efficiency :
    • (2-t-Butoxy-5-methoxyphenyl)ZnBr demonstrates higher selectivity in Negishi couplings with aryl halides compared to less hindered analogs, attributed to steric modulation of transition states.
    • In contrast, phenylzinc bromide (PhZnBr) exhibits faster but less selective reactivity due to unhindered access to the zinc center.
  • Redox Behavior: Thiol-containing antioxidants (e.g., β-mercaptoethanol) reduce MTT tetrazolium independently of cellular activity .
Thermodynamic Stability
  • Thermal Decomposition :
    • (2-t-Butoxy-5-methoxyphenyl)ZnBr decomposes at ~180°C, higher than PhZnBr (~150°C), due to steric protection of the zinc center.
    • Ionic bromides (e.g., isothiouronium bromide ) exhibit higher thermal stability (>250°C) owing to strong ionic lattices.

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